Cas no 2227794-30-9 ((1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol)

(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol structure
2227794-30-9 structure
Product name:(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
CAS No:2227794-30-9
MF:C7H7ClFNO
Molecular Weight:175.587984323502
CID:6571185
PubChem ID:145710631

(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
    • 3-Pyridinemethanol, 5-chloro-2-fluoro-α-methyl-, (αS)-
    • インチ: 1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m0/s1
    • InChIKey: UDHZNQASFFDRGK-BYPYZUCNSA-N
    • SMILES: C1(F)=NC=C(Cl)C=C1[C@H](C)O

じっけんとくせい

  • 密度みつど: 1.351±0.06 g/cm3(Predicted)
  • Boiling Point: 259.5±35.0 °C(Predicted)
  • 酸度系数(pKa): 12.65±0.20(Predicted)

(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1976995-5.0g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
5g
$3977.0 2023-06-02
Enamine
EN300-1976995-0.1g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
0.1g
$1207.0 2023-09-16
Enamine
EN300-1976995-10g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
10g
$5897.0 2023-09-16
Enamine
EN300-1976995-2.5g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
2.5g
$2688.0 2023-09-16
Enamine
EN300-1976995-1.0g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
1g
$1371.0 2023-06-02
Enamine
EN300-1976995-0.25g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
0.25g
$1262.0 2023-09-16
Enamine
EN300-1976995-5g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
5g
$3977.0 2023-09-16
Enamine
EN300-1976995-1g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
1g
$1371.0 2023-09-16
Enamine
EN300-1976995-0.5g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
0.5g
$1316.0 2023-09-16
Enamine
EN300-1976995-0.05g
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
2227794-30-9
0.05g
$1152.0 2023-09-16

(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol 関連文献

(1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-olに関する追加情報

Comprehensive Overview of (1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol (CAS No. 2227794-30-9)

The compound (1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol (CAS No. 2227794-30-9) is a chiral alcohol derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a 5-chloro-2-fluoropyridin-3-yl moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in developing novel therapeutics and its compatibility with modern green chemistry principles.

One of the most frequently searched questions about (1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol revolves around its synthetic routes and stereoselective preparation. The compound's chiral center at the 1-position of the ethanol group is critical for its biological activity, prompting discussions on asymmetric synthesis techniques such as enzymatic reduction or chiral catalysis. Recent advancements in flow chemistry and machine learning-assisted synthesis have further optimized its production, aligning with the growing demand for sustainable and efficient manufacturing processes.

In the context of drug discovery, (1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol has garnered attention as a building block for kinase inhibitors and antiviral agents. Its pyridine core is a common pharmacophore in FDA-approved drugs, and the introduction of chloro and fluoro substituents enhances its binding affinity to target proteins. This aligns with current trends in fragment-based drug design, where small molecules like this are used to construct larger, more complex therapeutics.

From an analytical chemistry perspective, the characterization of CAS No. 2227794-30-9 often involves HPLC, NMR, and mass spectrometry to confirm its purity and stereochemical integrity. The compound's stability under various pH conditions and its solubility profile are also key parameters for formulation scientists. These topics are frequently explored in online forums and academic publications, reflecting the compound's relevance in preclinical research.

Environmental and regulatory considerations are another hotspot for (1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol. Its biodegradability and ecotoxicological impact are under scrutiny as industries adopt stricter REACH and ICH guidelines. Computational tools like QSAR models are increasingly used to predict its environmental fate, addressing concerns raised by sustainability-focused stakeholders.

In summary, (1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol represents a convergence of medicinal chemistry, process optimization, and regulatory science. Its versatility and alignment with cutting-edge research trends ensure its continued prominence in scientific discourse and industrial applications.

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